molecular formula C17H13O4- B12551552 2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate CAS No. 184579-65-5

2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate

Cat. No.: B12551552
CAS No.: 184579-65-5
M. Wt: 281.28 g/mol
InChI Key: SQQMBHCSYWZBOZ-UHFFFAOYSA-M
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Description

2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate is an organic compound that features a biphenyl core with ester and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-carboxy-[1,1’-biphenyl] with prop-2-en-1-yl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives .

Scientific Research Applications

2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1’-biphenyl]-2-carboxylate is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

184579-65-5

Molecular Formula

C17H13O4-

Molecular Weight

281.28 g/mol

IUPAC Name

2-(2-prop-2-enoxycarbonylphenyl)benzoate

InChI

InChI=1S/C17H14O4/c1-2-11-21-17(20)15-10-6-4-8-13(15)12-7-3-5-9-14(12)16(18)19/h2-10H,1,11H2,(H,18,19)/p-1

InChI Key

SQQMBHCSYWZBOZ-UHFFFAOYSA-M

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)[O-]

Origin of Product

United States

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